2,4-dihydroxy-6-tridecylbenzoic acid

Antibacterial Structure-Activity Relationship 6-Alkylresorcylic Acids

2,4-Dihydroxy-6-tridecylbenzoic acid (also referred to as 6-tridecylresorcylic acid, TRA, or compound 1f) is a phenolic lipid belonging to the 6-alkyl-2,4-dihydroxybenzoic acid (6-alkyl resorcylic acid) class. It features a resorcinol-based benzoic acid core with an n-tridecyl (C13) side chain at the C-6 position.

Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
CAS No. 62071-09-4
Cat. No. B1212338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dihydroxy-6-tridecylbenzoic acid
CAS62071-09-4
Synonyms6-TDRA
6-tridecylresorcylic acid
Molecular FormulaC20H32O4
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O
InChIInChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-17(21)15-18(22)19(16)20(23)24/h14-15,21-22H,2-13H2,1H3,(H,23,24)
InChIKeySGSYRRSNJWAOJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxy-6-tridecylbenzoic Acid (CAS 62071-09-4): Core Structural and Biological Identity for Informed Sourcing


2,4-Dihydroxy-6-tridecylbenzoic acid (also referred to as 6-tridecylresorcylic acid, TRA, or compound 1f) is a phenolic lipid belonging to the 6-alkyl-2,4-dihydroxybenzoic acid (6-alkyl resorcylic acid) class. It features a resorcinol-based benzoic acid core with an n-tridecyl (C13) side chain at the C-6 position [1]. This compound occurs naturally in Lysimachia japonica and related species [2] and serves as a synthetic biosynthetic intermediate probe for type III polyketide synthases, such as those from Neurospora crassa . Its structural hallmark is the combination of a polar carboxylic acid group and a long hydrophobic alkyl chain, a feature that critically governs its membrane interaction, protein-binding, and antimicrobial potency relative to shorter-chain congeners [1].

Why 2,4-Dihydroxy-6-tridecylbenzoic Acid Cannot Be Interchanged with Shorter-Chain Resorcylic Acid Analogs


Within the 6-alkylresorcylic acid class, biological activity is exquisitely chain-length-dependent; shorter homologs such as the C5-pentyl analog (olivetolic acid, 1b) and the C3-propyl analog (1a) display no detectable antibacterial activity at concentrations up to 200 µM, whereas antibacterial potency emerges only at C7 (1c) and progressively intensifies, reaching maximum potency at C13 (1f) [1]. Similarly, the decarboxylated olivetol series (4-series) follows a distinct chain-length optimum, with the C11-undecyl analog (4e) being most potent and the C13-tridecyl analog (4f) showing markedly diminished activity (MIC 200 µM against S. aureus), underscoring that the carboxylic acid moiety is indispensable for translating longer alkyl chains into enhanced antibacterial action [1]. These non-linear structure–activity relationships mean that selecting a random 6-alkylresorcylic acid based solely on scaffold similarity, without specifying the exact C13 chain length and intact carboxyl group, risks procuring an inactive compound for antibacterial and membrane-targeting applications.

Quantitative Differentiation Evidence for 2,4-Dihydroxy-6-tridecylbenzoic Acid Against Structural Analogs and Functional Alternatives


Chain-Length-Dependent Antibacterial Potency Against Bacillus subtilis: C13 > C11 > C9 > C7 >>> C5/C3

In a systematic chain-length scan of 6-alkyl-2,4-dihydroxybenzoic acids (1a–1f) spanning C3 to C13, the C13-tridecyl analog 1f (2,4-dihydroxy-6-tridecylbenzoic acid) demonstrated the most potent antibacterial activity against Bacillus subtilis, with a MIC of 2.5 µM. This potency surpasses that of the C11-undecyl analog 1e (MIC 6.25 µM against S. aureus; B. subtilis MIC not specified as 2.5 µM but activity described as similarly robust), and dramatically exceeds the complete inactivity of the C5-pentyl analog 1b and C3-propyl analog 1a, which showed no inhibition even at 200 µM. The decarboxylated C13-tridecyl analog 4f exhibited substantially weaker activity against B. subtilis than 1f, despite identical side-chain length, confirming the essential role of the carboxylic acid group [1].

Antibacterial Structure-Activity Relationship 6-Alkylresorcylic Acids

Essential Role of the Carboxylic Acid Group for C13-Chain Antibacterial Activity: 1f vs. 4f

Direct comparison between 2,4-dihydroxy-6-tridecylbenzoic acid (1f) and its decarboxylated analog 5-tridecylresorcinol (4f, grevillol) reveals that removal of the carboxylic acid group severely attenuates antibacterial activity. Against S. aureus, 4f displayed a MIC of 200 µM, while 1f and its C11-undecyl homolog 1e both exhibited MIC values of 6.25 µM—representing a 32-fold loss in potency. Against B. subtilis, 4f similarly showed lower activity than 1f, despite the identical C13 side chain. The study authors note that the carboxylate moiety is a critical pharmacophoric element for enhancing antibacterial activity, particularly against B. subtilis [1].

Antibacterial Decarboxylation Resorcinol vs. Resorcylic Acid

Broad-Spectrum Antimicrobial Activity Against Foodborne Pathogens and Spoilage Organisms Compared with Potassium Sorbate

In a bioactive-guided fractionation study of Lysimachia species, purified 2,4-dihydroxy-6-tridecylbenzoic acid (compound 23) demonstrated broad-spectrum antimicrobial activity against multiple food spoilage and pathogenic organisms, with MIC values ranging from 2 to 256 µg/mL. This activity significantly surpassed that of the conventional food preservative potassium sorbate, which exhibited MIC values >256 µg/mL across the tested panel. Target organisms included B. cereus, B. subtilis, L. monocytogenes, S. epidermidis, MRSA, S. typhimurium, VRE, and C. albicans [1]. In food preservation tests, the compound extended the shelf life of minced pork broth at concentrations of 8–128 µg/mL [1].

Food Preservation Antimicrobial Natural Preservative

Selective Myosin ATPase Inhibition with Defined IC50 Values: A Mechanistic Probe for Muscle Contractile Systems

6-Tridecylresorcylic acid (TRA) acts as a selective inhibitor of myosin and actomyosin ATPase activities in rabbit skeletal muscle preparations. The IC50 values reported are: myosin (K+,EDTA)-ATPase, 3.5 × 10⁻⁶ M; myosin Ca²⁺-ATPase, 3.5 × 10⁻⁵ M; and actomyosin Mg²⁺-ATPase, 1.6 × 10⁻⁵ M. Critically, TRA showed no inhibitory effect on alkaline phosphatase or choline acetyltransferase activities, indicating selectivity for the actin-myosin contractile apparatus over other ATP-utilizing enzymes [1]. Although the original study predates the extensive characterization of shorter-chain analogs, the long C13 chain is likely essential for membrane and protein hydrophobic interactions that underpin this inhibitory profile. The inhibition was reversible upon washing, suggesting a non-covalent mode of action [1].

ATPase Inhibition Skeletal Muscle Myosin

Comparative Stability and Biofilm Disruption Properties Under Food-Relevant Stress Conditions

2,4-Dihydroxy-6-tridecylbenzoic acid (compound 23) retained its antimicrobial activity after exposure to high-temperature conditions (55 °C and 100 °C for 100 min), high-salt environments (NaCl 4–8 mg/mL, KCl 5.6–11.2 mg/mL), and across pH extremes (acidic and alkaline conditions), with MIC values remaining unchanged post-treatment [1]. Additionally, the compound disrupted preformed biofilms of MRSA, B. cereus, and S. typhimurium and induced observable surface morphology changes in bacterial cells as confirmed by scanning electron microscopy [1]. While the companion compound grevillol (compound 21) also exhibited antimicrobial activity, the study identifies compound 23 as a key bioactive contributor within the KBZZC-05 fraction alongside compound 21 [1].

Stability Biofilm Food Safety

Validated Research and Industrial Application Scenarios for 2,4-Dihydroxy-6-tridecylbenzoic Acid Based on Quantitative Evidence


Gram-Positive Antibacterial Discovery and Structure–Activity Relationship (SAR) Studies Targeting Bacillus subtilis

Investigators developing novel antibacterial agents against Gram-positive bacteria, particularly B. subtilis, should prioritize 2,4-dihydroxy-6-tridecylbenzoic acid (1f) as the most potent chain-length variant within the 6-alkylresorcylic acid series. In head-to-head broth microdilution assays, 1f achieved a MIC of 2.5 µM against B. subtilis, surpassing all shorter-chain analogs (C3–C11) and the decarboxylated C13 congener 4f. Procurement of this exact compound (CAS 62071-09-4) rather than olivetolic acid (C5, CAS 491-72-5) is essential, as the pentyl analog exhibits no activity even at 200 µM [1]. The clear chain-length dependency also makes 1f an ideal reference standard for SAR campaigns exploring hydrophobic optimization of phenolic antimicrobial pharmacophores.

Natural Food Preservative Research and Shelf-Life Extension Studies

For food scientists developing clean-label, plant-derived preservatives, 2,4-dihydroxy-6-tridecylbenzoic acid offers quantitatively validated advantages over potassium sorbate, the conventional synthetic benchmark. The compound demonstrated MIC values of 2–256 µg/mL across a panel of eight food-relevant spoilage and pathogenic organisms, whereas potassium sorbate was consistently inactive (MIC >256 µg/mL). Documented stability under thermal processing (100 °C, 100 min), high-salt conditions, and variable pH, combined with biofilm-disruption activity confirmed by SEM, positions this compound as a research-grade standard for evaluating next-generation botanical food preservatives [2].

Skeletal Muscle Biochemistry and Myosin ATPase Mechanistic Probe

Researchers investigating actin-myosin contractile mechanisms or screening for myosin-targeted small molecules can utilize 2,4-dihydroxy-6-tridecylbenzoic acid (TRA) as a selective, reversible, non-competitive ATPase inhibitor. The compound demonstrates differential potency across myosin ATPase isoforms—IC50 of 3.5 µM for (K+,EDTA)-ATPase, 35 µM for Ca²⁺-ATPase, and 16 µM for actomyosin Mg²⁺-ATPase—without inhibiting alkaline phosphatase or choline acetyltransferase. Its activity is reversed upon washing, making it a clean tool compound for acute muscle physiology experiments [3]. Although direct comparative data with shorter-chain analogs are absent in this assay system, the documented chain-length dependence of bioactivity in other contexts supports the functional importance of the C13 chain for membrane and protein interaction [1].

Biofilm and Surface Hygiene Research Targeting Drug-Resistant Pathogens

In biofilm eradication studies, 2,4-dihydroxy-6-tridecylbenzoic acid contributes to disrupting preformed biofilms of clinically relevant pathogens including MRSA, B. cereus, and S. typhimurium at 2× MIC concentrations within 5 hours of exposure, as verified by both crystal violet quantification and SEM visualization of bacterial surface damage [2]. Researchers evaluating surface sanitizers or anti-biofilm coatings can leverage this compound as a defined chemical probe molecule, with its performance benchmarked against potassium sorbate (inactive) and alongside structurally related resorcinolic compounds. Its environmental stress robustness (thermal, saline, pH) further supports its applicability in surface and equipment decontamination research [2].

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